5-(3-bromophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-4-phenyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(3-BROMOPHENYL)-1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a unique combination of bromophenyl, furan, hydroxy, and phenyl groups. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-BROMOPHENYL)-1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
5-(3-BROMOPHENYL)-1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while nucleophilic substitution of the bromine atom can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
5-(3-BROMOPHENYL)-1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(3-BROMOPHENYL)-1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
5-HYDROXYMETHYL-2-FURFURAL: A furan derivative with similar structural features and potential biological activities.
BENZOFURAN DERIVATIVES: Compounds with a benzofuran moiety that exhibit diverse biological activities and chemical reactivity.
Uniqueness
5-(3-BROMOPHENYL)-1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of bromophenyl, furan, hydroxy, and phenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H16BrNO3 |
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Molecular Weight |
410.3 g/mol |
IUPAC Name |
2-(3-bromophenyl)-1-(furan-2-ylmethyl)-4-hydroxy-3-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C21H16BrNO3/c22-16-9-4-8-15(12-16)19-18(14-6-2-1-3-7-14)20(24)21(25)23(19)13-17-10-5-11-26-17/h1-12,19,24H,13H2 |
InChI Key |
OAHJVOOBACRKQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC(=CC=C3)Br)CC4=CC=CO4)O |
Origin of Product |
United States |
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